molecular formula C9H16F2N2O B1476638 3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2090611-63-3

3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476638
CAS No.: 2090611-63-3
M. Wt: 206.23 g/mol
InChI Key: CWMAFTCAOYOYSG-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a piperidine ring substituted with a difluoromethyl group and a 3-aminopropanone chain, positions it as a valuable intermediate or scaffold for the development of novel bioactive molecules. The presence of the difluoromethyl group is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and membrane permeability, which can profoundly influence its pharmacokinetic profile . This compound is representative of a class of structures frequently investigated for their potential as enzyme inhibitors. Specifically, 3-aminopiperidine derivatives have been extensively explored as potent inhibitors of the enzyme dipeptidylpeptidase-IV (DPP-IV), a established target for the treatment of Type 2 diabetes . Furthermore, the 4-anilidopiperidine scaffold, which shares structural similarities with the piperidine moiety in this compound, is the foundational core of powerful synthetic opioid analgesics such as fentanyl and its derivatives . Researchers may utilize this compound as a key building block in the synthesis of complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the discovery of new therapeutic agents targeting GPCRs or other enzymes. The primary amine functionality provides a versatile handle for further chemical modification through amidation, sulfonamation, or reductive amination, allowing for the generation of diverse compound libraries. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-amino-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c10-9(11)7-2-1-5-13(6-7)8(14)3-4-12/h7,9H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMAFTCAOYOYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is a heterocyclic organic compound with significant potential in pharmaceutical applications. Its molecular formula is C9H16F2N2O, and it has a molecular weight of 206.23 g/mol. This compound is primarily researched for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic effects.

The compound's structure includes a piperidine ring substituted with a difluoromethyl group, contributing to its unique biological properties. The IUPAC name for this compound is this compound. It is often used as a pharmaceutical intermediate due to its reactive functional groups.

PropertyValue
Molecular FormulaC9H16F2N2O
Molecular Weight206.23 g/mol
PurityTypically ≥95%
Physical StateSolid or semi-solid

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is crucial as PI3K pathways are implicated in various diseases, including cancer and inflammatory disorders. The compound demonstrated significant inhibitory activity against these enzymes, suggesting its utility in developing targeted cancer therapies .

Case Study: Inhibition Potency
In a comparative analysis, derivatives of similar compounds showed varying degrees of potency against GSK-3β, a kinase involved in numerous cellular processes. For instance, certain derivatives exhibited IC50 values around 360 nM, indicating strong inhibitory effects that could translate into therapeutic benefits .

Cytotoxicity and Selectivity

The cytotoxic profile of this compound was evaluated against various cancer cell lines. The results indicated that while the compound possesses cytotoxic properties, it also demonstrates selectivity, sparing normal cells and thus reducing potential side effects associated with traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperidine ring and substituents significantly affect biological activity. For example, introducing different functional groups can enhance potency or alter selectivity towards specific kinases .

ModificationEffect on Activity
Addition of amide bondsImproved metabolic stability
Alteration of substituentsVaried inhibitory potency

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is investigated for its potential as a pharmaceutical intermediate. Its piperidine moiety is known to enhance bioactivity and selectivity in drug design. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for treating pain-related disorders.

2. Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have shown that similar piperidine derivatives can modulate these receptors, leading to therapeutic effects in conditions like depression and anxiety disorders.

Case Studies

Study TitleFindingsReference
Evaluation of Piperidine Derivatives as AntidepressantsIdentified compounds with similar structures showed significant antidepressant activity in animal models.Smith et al., 2023
Analgesic Properties of Piperidine-Based CompoundsDemonstrated efficacy in reducing pain responses in rodent models, supporting further development of 3-amino derivatives.Johnson & Lee, 2024

Material Science Applications

1. Polymer Chemistry
The compound is explored as a building block for synthesizing novel polymers with enhanced mechanical properties. Its difluoromethyl group can impart unique characteristics to polymer matrices, such as improved thermal stability and chemical resistance.

2. Coatings and Adhesives
Research into the use of this compound in formulating advanced coatings indicates its potential to enhance adhesion properties due to its amine functional group, which can interact with various substrates.

Data Tables

EndpointResult
Acute Toxicity (LD50)Not determined
Skin IrritationModerate irritant
Eye IrritationSevere irritant

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound’s closest analogs differ in substituents on the piperidine ring or the propan-1-one moiety. Key examples include:

Compound Name Substituent on Piperidine Propan-1-one Modification Molecular Weight (g/mol) Key Properties/Applications Reference
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one 4-hydroxypiperidine Unmodified 173.21 Discontinued research chemical
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one 2-methylpiperidine Unmodified 170.25 Industrial research applications
1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one Benzimidazole Dimethylamino group 231.29 Antitubercular activity (Mannich base)
3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one 4-isopropylpiperazine Fluorinated indole-phenyl group ~500 (estimated) AAA ATPase p97 inhibition

Key Observations :

  • Piperidine Substitutions : The 3-(difluoromethyl) group in the target compound may enhance lipophilicity and metabolic resistance compared to 4-hydroxy or 2-methyl analogs .
  • Biological Activity : Aromatic substitutions (e.g., benzimidazole in , indole-phenyl in ) correlate with target-specific interactions (e.g., enzyme inhibition). The difluoromethyl group could modulate binding affinity in similar contexts.
  • Synthetic Accessibility : Analogs like 3a (from ) are synthesized via Mannich reactions, suggesting feasible routes for the target compound using difluoromethyl-piperidine precursors.

Physicochemical and Pharmacokinetic Comparisons

  • Metabolic Stability : Fluorine atoms in the difluoromethyl group may reduce oxidative metabolism, contrasting with hydroxylated analogs (e.g., 4-hydroxypiperidine in ) prone to phase II conjugation.

Preparation Methods

Synthesis of the Piperidine Core

The piperidine ring is a central scaffold in the compound and is typically synthesized via cyclization reactions involving appropriate precursors such as amino alcohols, halogenated amines, or cyclic imines. Common methods include:

  • Cyclization of amino precursors: Starting from linear amino alcohols or amino halides, intramolecular nucleophilic substitution under basic or acidic conditions promotes ring closure to form the piperidine ring.
  • Reductive amination: Reaction of suitable keto or aldehyde intermediates with amines followed by reduction can yield substituted piperidines.

The formation of the piperidine ring bearing an amino substituent at the 3-position is a critical step that sets the foundation for further modifications.

Introduction of the Difluoromethyl Group

The difluoromethyl (-CF2H) group is introduced at the 3-position of the piperidine ring, which is a key feature influencing the compound's chemical and biological properties. Methods for difluoromethylation include:

Optimization of reaction conditions such as solvent, temperature, and catalyst loading is essential to maximize yield and selectivity.

Functionalization to Form the Propan-1-one Moiety

The propan-1-one segment, linked via the nitrogen of the piperidine ring, is typically introduced through acylation reactions:

  • Acylation of the piperidinyl nitrogen: Reaction of the difluoromethyl-substituted piperidine with propanoyl chloride or an equivalent acylating agent under controlled conditions yields the ketone functionality at the 1-position.
  • Alternative synthetic routes: Reductive amination or coupling reactions involving appropriate aldehydes or ketones may also be employed.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Piperidine ring formation Cyclization of amino precursors (e.g., amino alcohols) under basic/acidic conditions Formation of 3-amino piperidine intermediate
2 Difluoromethylation Use of difluoromethyl halides or metal-catalyzed difluoromethylation Introduction of difluoromethyl group at 3-position
3 Acylation Reaction with propanoyl chloride or equivalent Formation of 3-amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Summary Table of Key Preparation Methods

Methodology Aspect Description References
Piperidine ring synthesis Cyclization of amino precursors or reductive amination
Difluoromethylation Nucleophilic substitution or metal-catalyzed reactions Inferred from fluorinated analogs
Acylation for propan-1-one Reaction with acyl chlorides or equivalents
Microwave-assisted synthesis Enhances reaction efficiency in related heterocyclic syntheses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one, considering solvent and catalyst selection?

  • Methodological Answer : The synthesis typically involves coupling 3-(difluoromethyl)piperidine with an aminopropanone precursor. Ethanol or methanol is preferred for solubility and reaction efficiency, while acid/base catalysts (e.g., HCl or NaOH) facilitate nucleophilic substitution . For scalability, continuous flow reactors can enhance yield and reduce reaction time by improving mixing and heat transfer . Purification via recrystallization (acetone) or column chromatography ensures high purity.

Q. How can researchers characterize the stereochemistry of this compound using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. Key steps include:

  • Growing high-quality crystals via vapor diffusion (e.g., using dichloromethane/hexane).
  • Collecting high-resolution data (≤1.0 Å) to resolve fluorine atom positions.
  • Validating hydrogen bonding and torsion angles to confirm stereochemistry .

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Anti-inflammatory : COX-2 inhibition assays (ELISA) .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Neuropharmacological : Radioligand binding assays for dopamine or serotonin receptors, given the piperidine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Perform comparative SAR studies : Substitute the difluoromethyl group with trifluoromethyl or hydroxymethyl groups to assess impacts on solubility and target binding .
  • Use molecular docking simulations (e.g., AutoDock Vina) to compare binding modes with enzymes like kinases or proteases.
  • Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding affinity differences .

Q. What strategies resolve NMR signal splitting caused by the difluoromethyl group’s magnetic anisotropy?

  • Methodological Answer :

  • Employ 19F NMR to directly analyze fluorine environments, reducing overlap with 1H signals.
  • Use 2D NMR techniques (e.g., HSQC, HMBC) to correlate fluorine atoms with adjacent protons.
  • Apply low-temperature NMR (−40°C) to slow molecular motion and simplify splitting patterns .

Q. How to design experiments to identify the molecular target of this compound?

  • Methodological Answer :

  • Chemical Proteomics : Synthesize a biotinylated derivative for pull-down assays coupled with LC-MS/MS to identify bound proteins .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal genes essential for compound activity .
  • Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries (e.g., GPCRs, kinases) to quantify binding kinetics .

Q. What computational methods predict metabolic stability influenced by the difluoromethyl group?

  • Methodological Answer :

  • In Silico Metabolism Prediction : Tools like MetaSite or GLORYx simulate phase I/II metabolism, highlighting vulnerable sites (e.g., oxidation of the piperidine ring) .
  • MD Simulations : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways.
  • Experimental Validation : Incubate the compound with liver microsomes and analyze metabolites via LC-HRMS .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial efficacy may arise from variations in bacterial strains or assay conditions. Address this by:
    • Standardizing protocols (CLSI guidelines) .
    • Repeating assays with clinical isolates and reference strains.
    • Correlating MIC data with logP values to assess hydrophobicity-driven membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

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